molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

5-Methoxybenzofuran

Cat. No.: B076594
CAS No.: 13391-28-1
M. Wt: 148.16 g/mol
InChI Key: JJXPTUWJVQUHKN-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran (5-MBF) is a naturally occurring compound found in various plants and fungi. It has a wide range of applications in the scientific research field, including as an enzyme inhibitor, a potential anti-cancer agent, and an anti-inflammatory agent.

Scientific Research Applications

  • Cytotoxic and Antibacterial Activities :

    • Pseudaboydins A and B, novel isobenzofuranone derivatives including 5-Methoxybenzofuran, were isolated from the marine fungus Pseudallescheria boydii. Pseudaboydin A showed moderate cytotoxic activity against several human carcinoma cell lines (Lan et al., 2014).
  • Antihypertensive Activities :

    • Synthesized derivatives of this compound were studied for their antihypertensive activities, demonstrating the potential of these compounds in the treatment of hypertension (Turan-Zitouni et al., 1996).
  • Antiarrhythmic Activity :

    • Various 5-aminobenzofuran derivatives, prepared from khellin, were screened for their potential antiarrhythmic activity. It was found that certain derivatives showed promising results compared to existing drugs (Bourgery et al., 1981).
  • Hallucinogen Research :

    • Dihydrobenzofuran and tetrahydrobenzodifuran analogues of mescaline were synthesized, and their activity was evaluated in drug discrimination assays. These studies provide insights into the conformational requirements for receptor activation by phenethylamine hallucinogens (Monte et al., 1997).
  • Inhibition of Nitric Oxide Production :

    • New benzofurans including 7-methoxybenzofuran derivatives isolated from Styrax obassia showed inhibitory effects on nitric oxide production, suggesting anti-inflammatory activities (Cao et al., 2015).
  • Anticholinesterase Agents :

    • Novel anticholinesterase agents based on the molecular skeletons of Furobenzofuran were synthesized. These compounds showed potent inhibitory action against acetyl- and butyrylcholinesterase, making them potential candidates for treating diseases like Alzheimer's (Luo et al., 2005).
  • Tumor Cell Growth Inhibitory Activity :

    • Novel Pyrazole derivatives based on benzofuro[3,2-c]pyrazole showed significant inhibitory activity against various tumor cells, indicating potential applications in cancer treatment (Cui et al., 2019).
  • Cytotoxic Stilbenes Research :

    • Studies on compounds isolated from Paphiopedilum godefroyae, including this compound derivatives, revealed strong cytotoxicity against human small cell lung cancer cell lines (Lertnitikul et al., 2016).
  • Insect Feeding Deterrents :

    • Compounds including 6-methoxybenzofuran, isolated from the roots of sainfoin, were identified as insect feeding deterrents, suggesting potential applications in agriculture (Russell et al., 1984).
  • Antibacterial and Antifungal Activity :

    • Cicerfuran and related 2-arylbenzofurans and stilbenes, including this compound derivatives, showed significant antimicrobial activities against various bacteria and fungi (Aslam et al., 2009).

Safety and Hazards

5-Methoxybenzofuran may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Properties

IUPAC Name

5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158418
Record name Benzofuran, 5-methoxy-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13391-28-1
Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzo[b]furan
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Record name BENZOFURAN, 5-METHOXY-
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Synthesis routes and methods

Procedure details

To a suspension of polyphosphoric acid (38.3 g) in toluene (400 ml) was added 4-methoxy-(2,2-dimethoxy)ethoxybenzene (38.0 g), and the mixture was stirred at 100° C. overnight and cooled. To the mixture was added water, and the mixture was separated. The organic layer was washed with 1N sodium hydroxide solution and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give brown oil of 5-methoxybenzofuran (6.5 g).
[Compound]
Name
polyphosphoric acid
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Methoxybenzofuran and what are some of its key structural features?

A1: this compound is a benzofuran derivative characterized by a methoxy group (-OCH3) substituted at the 5th position of the benzofuran ring. The benzofuran core structure itself consists of a benzene ring fused to a furan ring.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.

Q3: What are some of the reported biological activities of this compound and its derivatives?

A3: Research on this compound and its derivatives has shown potential in several areas:

  • Anti-inflammatory and Analgesic Effects: A study demonstrated that a novel rigid benzofuran-3,4-dihydroxy chalcone derivative, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, exhibited significant anti-inflammatory and analgesic properties in mice models. []
  • Antimicrobial Activity: A this compound derivative, 2-(5′-hydroxy-3′-methoxyphenyl)-6-hydroxy-5-methoxybenzofuran, isolated from Erythrina latissima, displayed strong antimicrobial activity against yeast spores, Gram-positive, and Gram-negative bacteria. []
  • Cytotoxicity: An arylbenzofuran derivative, 5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran, isolated from the roots of Paphiopedilum godefroyae, showed strong cytotoxic activity against human small cell lung cancer (NCI-H187) cell lines. []
  • Antiviral Activity: Research has explored the synthesis and antiviral activities of 5-methoxybenzofurans. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While this compound itself serves as a core structure, modifications to this scaffold significantly influence its biological activity.

  • SAR Studies: Structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the benzofuran ring, particularly at the 2nd, 3rd, and 6th positions, play a crucial role in determining the potency and selectivity of these compounds. []

Q5: Are there any studies on how this compound derivatives interact with their biological targets?

A5: While specific details about the interaction mechanisms of this compound derivatives with their biological targets require further investigation, some studies provide insights:

    Q6: Have there been any computational studies on this compound derivatives?

    A6: Yes, computational studies have been conducted on this compound derivatives.

    • Spectroscopic Properties and Electronic Structure: A study investigated the electronic absorption and fluorescence emission spectra of N-(2,5-dimethyl-pyrrol-1-yl)-2-(this compound-3-yl)acetamide (DPMA) in various solvents. [] This study also performed computational calculations to determine the ground state optimized geometry, molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy band gap of DPMA. []

    Q7: What are the potential applications of this compound derivatives in drug discovery?

    A7: The diverse biological activities of this compound derivatives make them attractive candidates for drug discovery, particularly in the following areas:

    • Anti-inflammatory Agents: The promising anti-inflammatory and analgesic effects of certain derivatives suggest their potential for developing novel therapies for inflammatory diseases. []
    • Antimicrobial Drug Development: The antimicrobial activity of some this compound derivatives highlights their potential in addressing the challenge of drug-resistant infections. []
    • Anticancer Therapies: The cytotoxic properties observed in certain derivatives warrant further investigation for their potential application in anticancer drug development. []
    • Antiviral Drug Design: Research into the antiviral activity of 5-methoxybenzofurans indicates their potential in combating viral infections. []

    Q8: What synthetic routes are commonly employed to produce this compound and its derivatives?

    A8: Several synthetic strategies are available for the preparation of this compound and its derivatives. These strategies often involve:

    • Cyclization Reactions: One common approach involves the cyclization of appropriately substituted phenolic or phenyl ethers to construct the benzofuran ring system. [] For example, the cyclization of 3-(5-methoxy-2,3-dihydrobenzofuran-3-yl)propionic acid (XIX) with polyphosphoric acid yielded 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one (XX). []
    • Electrophilic Substitution: The electron-rich nature of the benzofuran ring, particularly at the 2nd and 3rd positions, allows for electrophilic substitution reactions to introduce various substituents. [, ] For example, electrophilic substitution reactions of 3-acetylamino-5-methoxybenzofuran have been investigated. [, ]

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